4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride
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Overview
Description
4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride is a chemical compound with the molecular formula C8H9ClN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride typically involves the reaction of 4,5,6,7-Tetrahydro-1H-benzimidazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. This process ensures the complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid.
Condensation Reactions: It can react with other compounds to form larger molecules, often with the elimination of small molecules such as HCl.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial synthesis to introduce the carbonyl chloride group.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions to convert the compound to its carboxylic acid form.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid: Formed through hydrolysis.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid
- 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid sulfate
- 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Uniqueness
4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows it to undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of various chemical products and a useful tool in scientific research.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h4-5H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLAYQWXHRLHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)Cl)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444991 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131020-44-5 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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